molecular formula C23H22N8O B1600120 CAL-130 (Racemate) CAS No. 474012-90-3

CAL-130 (Racemate)

Cat. No.: B1600120
CAS No.: 474012-90-3
M. Wt: 426.5 g/mol
InChI Key: PUYVJBBSBPUKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAL-130 Racemate: is a compound known for its inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ). It is the racemic mixture of CAL-130, meaning it contains equal amounts of two enantiomers. This compound has significant implications in scientific research, particularly in the fields of oncology and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAL-130 Racemate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of CAL-130 Racemate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: CAL-130 Racemate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

CAL-130 Racemate has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study PI3K signaling pathways.

    Biology: Employed in cell biology to investigate the role of PI3K in cellular processes such as proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit PI3Kδ and PI3Kγ, which are involved in tumor growth and immune response.

    Industry: Utilized in the development of new drugs targeting PI3K pathways.

Mechanism of Action

CAL-130 Racemate exerts its effects by inhibiting the activity of PI3Kδ and PI3Kγ. These enzymes are part of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. By inhibiting PI3Kδ and PI3Kγ, CAL-130 Racemate disrupts this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: CAL-130 Racemate is unique due to its dual inhibition of PI3Kδ and PI3Kγ, making it a valuable tool for studying the combined effects of these two isoforms. Its racemic nature also allows for the investigation of the individual contributions of each enantiomer to its overall biological activity .

Properties

IUPAC Name

2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVJBBSBPUKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437703
Record name CAL-130 Racemate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474012-90-3
Record name CAL-130 Racemate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAL-130 (Racemate)
Reactant of Route 2
Reactant of Route 2
CAL-130 (Racemate)
Reactant of Route 3
CAL-130 (Racemate)
Reactant of Route 4
CAL-130 (Racemate)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CAL-130 (Racemate)
Reactant of Route 6
Reactant of Route 6
CAL-130 (Racemate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.